N'-Dodecyl-N,N-diethylmethanimidamide
Description
N'-Dodecyl-N,N-diethylmethanimidamide is a methanimidamide derivative characterized by a dodecyl (C12) alkyl chain attached to the imine nitrogen and two ethyl groups on the adjacent amine nitrogens. Its structure can be generalized as R-N=C(NR'₂)-R'', where R = dodecyl, R' = ethyl, and R'' = hydrogen. Methanimidamides are known for their surfactant-like properties due to the amphiphilic balance between hydrophobic alkyl chains and polar imine/amine groups.
Properties
CAS No. |
56974-67-5 |
|---|---|
Molecular Formula |
C17H36N2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
N'-dodecyl-N,N-diethylmethanimidamide |
InChI |
InChI=1S/C17H36N2/c1-4-7-8-9-10-11-12-13-14-15-16-18-17-19(5-2)6-3/h17H,4-16H2,1-3H3 |
InChI Key |
OCBFYAIQPYGJAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN=CN(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Dodecyl-N,N-diethylmethanimidamide typically involves the reaction of dodecylamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The general reaction scheme can be represented as follows:
[ \text{Dodecylamine} + \text{Diethylamine} \rightarrow \text{N’-Dodecyl-N,N-diethylmethanimidamide} ]
Industrial Production Methods
In industrial settings, the production of N’-Dodecyl-N,N-diethylmethanimidamide is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of high-purity starting materials and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-Dodecyl-N,N-diethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-Dodecyl-N,N-diethylmethanimidamide oxide, while reduction could produce simpler amines.
Scientific Research Applications
N’-Dodecyl-N,N-diethylmethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.
Industry: N’-Dodecyl-N,N-diethylmethanimidamide is used in the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of N’-Dodecyl-N,N-diethylmethanimidamide is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, allowing for the solubilization of hydrophobic substances in aqueous environments. This property is particularly useful in the extraction and purification of membrane proteins.
Comparison with Similar Compounds
Gemini Surfactants (e.g., 12-4-12,2Br and 12-8-12,2Br)
Structural Differences :
Functional Implications :
- Critical Micelle Concentration (CMC): Gemini surfactants typically exhibit lower CMC values due to their dual hydrophobic tails and enhanced packing efficiency. For example, 12-4-12,2Br shows CMC ~0.1 mM, while mono-chain analogs like SDS (sodium dodecyl sulfate) have higher CMC (~8 mM) . The target compound’s CMC is expected to lie between these values, influenced by the diethyl groups’ steric effects.
- Protein Interactions : Gemini surfactants denature and refold proteins via catanion formation with SDS . The target compound’s methanimidamide group may exhibit weaker denaturation capacity due to reduced charge density compared to quaternary ammonium heads.
| Property | This compound (Predicted) | 12-4-12,2Br | SDS |
|---|---|---|---|
| CMC (mM) | ~1–5 | 0.1 | 8 |
| Headgroup Charge | Neutral (zwitterionic potential) | Cationic (double head) | Anionic |
| Protein Denaturation | Moderate | High | High |
Dodecyl-N,N-dimethylamino Acetate
Structural Differences :
- Dodecyl-N,N-dimethylamino acetate has an ester-linked acetate group and dimethylamine, whereas the target compound features a methanimidamide (N=C-N) backbone with diethyl groups.
Functional Implications :
- Transdermal Penetration: Dodecyl-N,N-dimethylamino acetate is a validated penetration enhancer, facilitating drug absorption through skin lipid disruption .
- Solubility: The ester group in dodecyl-N,N-dimethylamino acetate increases hydrophilicity compared to the target compound’s non-ionic methanimidamide, suggesting lower aqueous solubility for the latter.
Methanimidamide Derivatives (e.g., N,N-Dimethyl-N'-phenylmethanimidamide)
Structural Differences :
- N,N-Dimethyl-N'-phenylmethanimidamide has a phenyl group instead of a dodecyl chain and dimethyl rather than diethyl substituents.
Functional Implications :
- Thermal Stability: The dodecyl chain increases molecular weight (predicted MW: ~297 g/mol vs.
Stability and Degradation Pathways
The dodecyl-N bond in related compounds (e.g., [C12-BA]⁺) undergoes oxidative cleavage to form benzyldimethylamine and dodecanoic acid under oxic conditions . For this compound, similar degradation via C-N cleavage is plausible, yielding diethylamine and dodecyl aldehyde. This pathway suggests susceptibility to enzymatic or environmental oxidation, impacting its environmental persistence and biocompatibility.
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